molecular formula C25H24ClN5O3 B2641919 2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941939-25-9

2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2641919
CAS No.: 941939-25-9
M. Wt: 477.95
InChI Key: RKISJPLBKBZLRW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, characterized by a fused bicyclic core comprising pyrazole and pyrazine rings. The 2-position is substituted with a 4-chlorophenyl group, while the 5-position features a 2-oxoethyl chain linked to a 4-(2-methoxyphenyl)piperazine moiety.

The synthesis of such derivatives typically involves multi-step protocols. For example, pyrazolo[1,5-a]pyrazine cores can be synthesized via a one-pot three-step process starting from pyrazole-3-carboxylic acids, involving amide formation, pyrazine ring closure, and dehydration . Substituents like the 4-chlorophenyl and methoxyphenylpiperazine groups are likely introduced through nucleophilic substitution or coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O3/c1-34-23-5-3-2-4-21(23)28-10-12-29(13-11-28)24(32)17-30-14-15-31-22(25(30)33)16-20(27-31)18-6-8-19(26)9-7-18/h2-9,14-16H,10-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKISJPLBKBZLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these reactions to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant anticancer properties. The structural motifs present in this compound allow for interactions with various biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis .

Enzymatic Inhibition

The compound's design incorporates elements that may inhibit specific enzymes linked to disease states. For instance, pyrazolo[1,5-a]pyrazin derivatives have been studied for their ability to act as selective inhibitors of protein kinases, which are crucial in cancer and other diseases . This inhibition can lead to reduced cell migration and invasion, making it a potential candidate for further development in cancer therapeutics.

Psychopharmacological Effects

Compounds containing piperazine moieties are often explored for their psychopharmacological effects. The incorporation of a piperazine group in this compound suggests potential applications in treating psychiatric disorders or anxiety-related conditions. Research into related compounds has shown promise in modulating neurotransmitter systems .

Synthesis and Functionalization

The synthesis of 2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one involves several synthetic pathways that enhance its bioactivity. Recent advancements have focused on optimizing these pathways to improve yield and purity while allowing for modifications that can enhance therapeutic efficacy .

Case Study 1: Anticancer Properties

In a study published in Molecules, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting the potential of this compound class as anticancer agents .

Case Study 2: Enzyme Inhibition

A recent investigation into the enzyme inhibitory properties of pyrazolo compounds demonstrated that modifications to the piperazine ring could significantly enhance inhibitory activity against specific kinases involved in cancer signaling pathways. This highlights the importance of structural diversity in developing effective inhibitors .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit or activate signaling pathways involved in inflammation or cell survival. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.

Biological Activity

The compound 2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo[1,5-a]pyrazine derivative that has garnered attention for its potential biological activities, particularly in neuroprotection and receptor affinity. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Synthesis and Structural Characterization

The synthesis of the compound involves multiple steps, including the reaction of piperazine derivatives with chlorobenzaldehyde and subsequent modifications to introduce methoxy and pyrazolo groups. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Neuroprotective Effects

A significant study demonstrated that this compound exhibits potent neuroprotective activity. In a mouse model of acute cerebral ischemia, it significantly prolonged survival times and reduced mortality rates across various dosages. The results indicated that the compound could be a promising candidate for treating ischemic conditions due to its ability to mitigate neuronal damage .

Dosage (mg/kg) Survival Time (minutes) Mortality Rate (%)
Control (NS)10.67 ± 1.52100
Compound (Low)14.83 ± 0.4250
Compound (Medium)14.56 ± 0.3830
Compound (High)14.62 ± 1.8915
Nimodipine3.52 ± 1.0410

The data clearly indicates a dose-dependent effect where higher doses correlate with increased survival times and decreased mortality .

Receptor Affinity

The compound's structure suggests potential interactions with various neurotransmitter receptors. For instance, related compounds featuring similar piperazine moieties have shown high affinity for dopamine receptors, particularly D4 receptors, with IC50 values as low as 0.057 nM . This suggests that the compound may also exhibit selectivity towards specific receptor subtypes, which is crucial for minimizing side effects in therapeutic applications.

Case Studies

In addition to the aforementioned studies, other research has explored the pharmacological profiles of similar compounds derived from piperazine scaffolds:

  • Dopamine D4 Receptor Binding : Compounds containing piperazine rings have been shown to selectively bind to dopamine D4 receptors, indicating potential applications in treating psychiatric disorders .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens, highlighting their versatility in therapeutic contexts .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name / ID Core Structure Substituents Molecular Weight Key Functional Groups Potential Applications Evidence Source
Target Compound Pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-ClPh), 5-[2-(4-(2-MeOPh)piperazinyl)-2-oxoethyl] ~517.9 (estimated) Chlorophenyl, methoxyphenylpiperazine, oxoethyl Kinase inhibition, CNS modulation
5-[(4-ClPh)methyl]-2-(2-MeOPh)pyrazolo[1,5-a]pyrazin-4(5H)-one (G825-0026) Pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(2-MeOPh), 5-[(4-ClPh)methyl] 365.82 Chlorophenylmethyl, methoxyphenyl Not specified (structural analog)
MK79 (5-(3,5-bis(CF3)Ph)-2-(2-MeOPh)pyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 2-(2-MeOPh), 5-(3,5-bis(trifluoromethyl)Ph) 485.3 (estimated) Trifluoromethyl, methoxyphenyl Kinase inhibition (e.g., cyclin-dependent kinases)
3-(2,4-Cl2Ph)-5-(4-FPh)-2-Me-7-(CF3)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3-(2,4-dichlorophenyl), 5-(4-fluorophenyl), 7-CF3 424.6 Dichlorophenyl, fluorophenyl, trifluoromethyl Antitrypanosomal, antischistosomal activities

Key Observations:

Core Heterocycle Differences :

  • Pyrazolo[1,5-a]pyrazin-4(5H)-one (target compound) vs. pyrazolo[1,5-a]pyrimidine (MK79, ): The pyrazine core (two nitrogen atoms adjacent) in the target compound may confer distinct electronic properties compared to pyrimidine derivatives, influencing binding affinity and metabolic stability .

Substituent Effects :

  • Halogenated Aromatic Groups : The 4-chlorophenyl group in the target compound is analogous to dichlorophenyl/fluorophenyl groups in , which enhance bioactivity via hydrophobic interactions and electron-withdrawing effects.
  • Methoxyphenylpiperazine : This moiety is associated with CNS activity (e.g., serotonin receptor modulation) and improved solubility due to the methoxy group’s electron-donating nature . In contrast, trifluoromethyl groups () increase lipophilicity and metabolic resistance .

Synthetic Accessibility :

  • The target compound’s piperazine-oxoethyl side chain may require reductive amination or coupling steps, as seen in for similar piperazine-containing analogs. Comparatively, MK79 () uses simpler Suzuki-Miyaura coupling for aryl group introduction.

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